N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide
描述
属性
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-21(14-17-15-25-20-9-5-4-8-19(17)20)24-12-13-27-23(30)28(18-6-2-1-3-7-18)22(26-27)16-10-11-16/h1-9,15-16,25H,10-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUCPDUQVWPVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a triazole ring, which is known for its diverse pharmacological applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 392.47 g/mol. The structural complexity arises from the combination of a cyclopropyl group, an indole moiety, and a triazole ring.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study on triazole derivatives showed that certain compounds had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide may contribute to its antibacterial efficacy.
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Mechanism of Action : The triazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with a similar structure have demonstrated activity against prostate cancer cell lines . The interaction with molecular targets suggests that this compound could modulate pathways critical for tumor growth.
3. Anti-inflammatory Properties
Research indicates that triazole derivatives can also exhibit anti-inflammatory effects. The ability of these compounds to inhibit inflammatory mediators could be beneficial in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
相似化合物的比较
Triazole- and Indole-Based Derivatives
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :
This compound shares an acetamide backbone and triazole ring with the target molecule but differs in substituents: a 1,2,3-triazole (vs. 1,2,4-triazolone), naphthalene-oxy group, and chlorophenyl. The 1,2,3-triazole may reduce metabolic stability compared to the saturated triazolone in the target compound. IR and HRMS data confirm functional groups (C=O, C–N) critical for binding interactions . - N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w): These derivatives replace the triazolone with an oxadiazole-thiol scaffold but retain the indole moiety.
Triazolone Herbicides
- Carfentrazone-ethyl: A commercial triazolone herbicide with a trifluoromethylphenyl group instead of indole. Despite structural similarities in the triazolone core, the absence of an indole-acetamide side chain directs its application toward agricultural use (herbicidal activity via protoporphyrinogen oxidase inhibition) rather than pharmacological roles .
Comparative Data Table
Abbreviations: AChE = Acetylcholinesterase; PPO = Protoporphyrinogen oxidase.
常见问题
Q. What are the standard synthesis protocols for this compound, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, such as 1,3-dipolar cycloaddition or nucleophilic substitution. For example:
- Step 1 : React precursors like azides and alkynes using copper(I)-catalyzed click chemistry (e.g., Cu(OAc)₂ in t-BuOH/H₂O) .
- Step 2 : Monitor reaction progress via Thin Layer Chromatography (TLC) with solvent systems like hexane:ethyl acetate (8:2) .
- Step 3 : Purify via recrystallization (ethanol or pet-ether) or column chromatography .
- Purity validation : Use High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify functional groups (e.g., indole NH ~10–11 ppm, triazole protons ~8–9 ppm) and confirm regiochemistry .
- IR Spectroscopy : Detect carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) stretches .
- HRMS : Validate molecular formula and isotopic patterns .
Q. How stable is this compound under varying pH and light conditions?
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation .
Advanced Research Questions
Q. What crystallographic refinement methods are suitable for resolving its 3D structure?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation .
- Refinement : Employ SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
Q. How can reaction conditions be optimized for higher yields?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example:
- Factor 1 : Vary Cu(OAc)₂ concentration (5–15 mol%) .
- Factor 2 : Optimize solvent polarity (e.g., t-BuOH vs. DMF) .
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions .
Q. How can tautomeric equilibria (e.g., amine/imine forms) be analyzed?
- Variable-temperature NMR : Observe coalescence of NH peaks (e.g., δ 10.1–11.2 ppm) to assess tautomer ratios .
- X-ray crystallography : Resolve tautomeric states via electron density maps .
Q. How should conflicting spectroscopic and crystallographic data be resolved?
- Case example : If NMR suggests a 50:50 amine/imine ratio, but X-ray shows a single tautomer:
- Solution : Perform dynamic NMR at low temperatures (−40°C) to slow exchange rates .
- Computational modeling : Compare DFT-calculated vs. experimental spectra .
Q. What strategies are used to assess biological activity against specific targets?
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogen-substituted analogs) to correlate substituents with efficacy .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 10K) .
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